2,7-Dimethyl-2,7-octanediol

Beschreibung

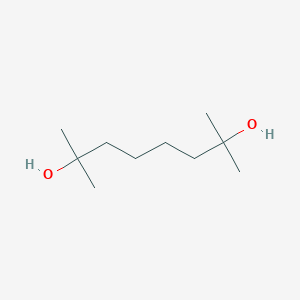

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-dimethyloctane-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-9(2,11)7-5-6-8-10(3,4)12/h11-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMSJLJRUYKOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173484 | |

| Record name | 2,7-Dimethyl-2,7-octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-07-8 | |

| Record name | 2,7-Dimethyl-2,7-octanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dimethyl-2,7-octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,7 Dimethyl 2,7 Octanediol

Catalytic Hydrogenation Routes

Catalytic hydrogenation represents a significant pathway for the synthesis of 2,7-dimethyl-2,7-octanediol, primarily through the reduction of diketones and other ketone derivatives.

Hydrogenation of 2,7-Dimethyl-2,7-octanedione: Mechanistic and Catalytic Considerations

A cornerstone industrial method for producing this compound is the hydrogenation of its corresponding diketone, 2,7-dimethyl-2,7-octanedione. This process typically involves the selective reduction of the carbonyl groups to hydroxyl groups using hydrogen gas over a heterogeneous catalyst. The reaction mechanism can also involve the keto-enol tautomerization of the diketone under basic conditions prior to reduction.

Palladium-based catalysts, particularly 5% palladium on carbon (Pd/C), are frequently employed for the hydrogenation of 2,7-dimethyl-2,7-octanedione. These catalysts demonstrate high selectivity and stability. Typical reaction conditions include temperatures ranging from 80 to 120°C and hydrogen pressures of 10 to 50 bar. The reaction is commonly carried out in solvents such as ethanol (B145695) or tetrahydrofuran (B95107) (THF). One specific example details the hydrogenation of 2,7-octanedione (B167701) using 5% palladium on carbon with potassium hydroxide (B78521) in water at 80°C and 12 bar of hydrogen pressure, achieving a 94% yield of 2,7-octanediol. whiterose.ac.uk

Table 1: Comparison of Catalysts for Hydrogenation of 2,7-Dimethyl-2,7-octanedione

| Parameter | Pd/C Performance | Raney Nickel Performance |

|---|---|---|

| Turnover Frequency (h⁻¹) | 220 | 180 |

| Selectivity (%) | 95 | 88 |

| Deactivation Cycles | 15 | 8 |

Data sourced from a comparative analysis of catalyst performance.

In an industrial setting, optimizing the yield and purity of this compound is crucial. The use of palladium-based catalysts is favored due to their higher stability and reduced leaching compared to nickel catalysts, which often require more frequent regeneration. Under optimized conditions, the hydrogenation of 2,7-dimethyl-2,7-octanedione can achieve yields between 85% and 92%, with less than 5% of byproducts resulting from over-reduction to alkanes. A pilot study utilizing a fixed-bed reactor with Pd/Al₂O₃ pellets reported a 92% conversion rate. smolecule.com

Reduction of Ketones Derived from Octane Derivatives

The synthesis of this compound can also be accomplished through the reduction of other ketones derived from octane. smolecule.com This general approach allows for flexibility in the choice of starting materials.

Condensation and Coupling Reactions

Condensation and coupling reactions provide an alternative synthetic strategy for constructing the carbon skeleton of this compound.

Condensation of Acetone (B3395972) and 1,4-Dibromobutane (B41627) under Alkaline Conditions: Nucleophilic Substitution Pathways

One documented method involves the condensation of acetone with 1,4-dibromobutane in the presence of an alkali hydroxide, such as sodium hydroxide (NaOH). This reaction proceeds via a nucleophilic substitution mechanism where the enolate of acetone attacks the electrophilic carbon atoms of 1,4-dibromobutane. The reaction is typically conducted in a solvent like dimethylformamide (DMF) at temperatures between 60 and 80°C, with yields reported to be in the range of 78-82%.

Electrochemical Coupling Approaches for Biomass-Derived Precursors

The synthesis of this compound from biomass-derived precursors represents a significant advancement in sustainable chemistry. This approach leverages electrochemical methods to convert renewable feedstocks into valuable chemical building blocks.

Kolbe Electrolysis of Levulinic Acid to 2,7-Octanedione as a Platform Molecule

A key strategy for producing this compound from biomass involves the Kolbe electrolysis of levulinic acid. wur.nlnih.gov Levulinic acid, a platform chemical derived from the degradation of C6 sugars in lignocellulosic biomass, can be electrochemically coupled to form 2,7-octanedione. wur.nlresearchgate.net This diketone serves as a crucial intermediate in the synthesis of the target diol.

The Kolbe electrolysis process involves the anodic decarboxylative dimerization of carboxylates. nih.govfigshare.com In this case, the electrolysis of levulinic acid in an aqueous solution, often using platinum electrodes, yields 2,7-octanedione. nih.govacs.org Research projects, such as ELEVATE, have focused on optimizing this process for kilogram-scale production with a target selectivity of over 80%. wur.nl Studies have demonstrated that this electrochemical conversion can achieve yields of up to 75% for 2,7-octanedione in a recirculation setup. figshare.comacs.org The use of flow cells in the electrolysis process offers advantages such as improved selectivity and better control over residence time. nih.gov

Table 1: Kolbe Electrolysis of Levulinic Acid

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | Levulinic Acid | wur.nlnih.gov |

| Electrochemical Process | Kolbe Electrolysis | nih.govfigshare.com |

| Product | 2,7-Octanedione | wur.nlresearchgate.net |

| Reported Yield | Up to 75% | figshare.comacs.org |

| Electrodes | Platinum | nih.gov |

Subsequent Hydrogenation for 2,7-Octanediol Formation

The 2,7-octanedione produced via Kolbe electrolysis is then converted to this compound through a hydrogenation reaction. wur.nlresearchgate.net This step involves the reduction of the two ketone groups in 2,7-octanedione to hydroxyl groups.

Hydroformylation and Alkylation Strategies

Alternative synthetic routes to this compound involve hydroformylation and alkylation strategies, which utilize different starting materials and reaction pathways.

Conversion of 1-Octene (B94956) via Aldehyde Intermediates

One proposed synthetic method involves the hydroformylation of 1-octene. smolecule.com This process reacts 1-octene with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a catalyst to produce aldehyde intermediates. researchgate.nettesisenred.net These aldehydes can then be further reduced to form the diol. smolecule.com The hydroformylation of 1-octene can be catalyzed by various transition metal complexes, with rhodium and cobalt being common choices. researchgate.netrsc.org The reaction conditions, such as temperature and pressure, can be adjusted to favor the formation of aldehydes over other products like alcohols or isomerized alkenes. researchgate.net For instance, at 140°C and 40 bars of syngas pressure, a 57% yield of aldehydes with minimal over-reduction has been achieved. researchgate.net A switchable catalyst system has also been developed that can perform both hydroformylation and subsequent hydrogenation, converting 1-octene to 1-nonanol with high efficiency. acs.org

Multi-Step Alkylation with Alkyl Halides and Nucleophiles

Multi-step alkylation reactions provide another pathway to this compound. smolecule.com This approach can involve the use of alkyl halides and suitable nucleophiles. A common strategy is the use of Grignard reagents. For example, reacting a diester such as dimethyl adipate (B1204190) with an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide) would lead to the formation of the tertiary diol, this compound, after an aqueous workup. researchgate.net Another variation involves the condensation of acetone with 1,4-dibromobutane under alkaline conditions.

Alternative and Emerging Synthetic Routes

Research into the synthesis of this compound continues to explore more efficient and sustainable methods. One emerging area is the use of biocatalysis, which offers the potential for environmentally friendly and cost-effective production routes. cphi-online.com Additionally, the development of novel catalyst systems, including those derived from biomass, is an active area of research. For instance, 5-(chloromethyl)furfural (CMF), another biomass-derived platform chemical, can be used in electrochemical synthesis routes. The dehydration of 2,7-dimethyl-2,6-octanediol under acidic conditions is a related reaction that produces the corresponding diene.

Hydration of Alkynes and Oxidation of Alkenes

The synthesis of octane-based diols can be approached through methods such as the hydration of alkynes and the oxidation of alkenes.

Hydration of Alkynes: The hydration of alkynes, typically catalyzed by strong acids and a mercury(II) salt, is a standard method for synthesizing carbonyl compounds. libretexts.org The reaction proceeds via an enol intermediate which tautomerizes to the more stable keto form. libretexts.org For terminal alkynes, this process follows Markovnikov's rule to produce methyl ketones. libretexts.org The hydration of unsymmetrical internal alkynes can result in a mixture of two isomeric ketones. libretexts.orgyale.edu While this method is powerful for creating ketones, its direct application to form diols like 2,7-dimethyl-3,6-octanediol from a corresponding diyne is not straightforward, as it would likely yield a diketone that would require a subsequent reduction step.

Oxidation of Alkenes: The oxidation of alkenes is a more direct route to diols. Specifically, the dihydroxylation of an alkene can yield the corresponding diol. For instance, the synthesis of chiral diols such as (3S,6S)-3,6-Octanediol can be achieved through the asymmetric dihydroxylation of an alkene precursor using a chiral catalyst to control the stereochemistry. The oxidation of 2,7-dimethyl-2,6-octadiene (B99637) can be controlled to form the corresponding alcohols or epoxides. The reverse reaction, the dehydration of 2,7-dimethyl-2,6-octanediol under acidic conditions, is a common method to produce the parent diene, 2,7-dimethyl-2,6-octadiene.

Stereoselective Synthesis of Chiral Isomers (e.g., (3S,6S)-2,7-Dimethyl-3,6-octanediol)

The synthesis of specific chiral isomers of 2,7-dimethyl-3,6-octanediol is of significant interest as these compounds serve as valuable chiral building blocks. cphi-online.comscbt.com Achieving high enantiomeric purity is critical for their application in pharmaceuticals and other specialized fields. acs.org Methodologies for stereoselective synthesis focus on controlling the three-dimensional arrangement of atoms at the newly formed chiral centers. A key strategy involves the cyclic hydroboration of a diene precursor, which allows for the controlled formation of stereoisomers. mdpi.comresearchgate.net

Cyclic Hydroboration of 2,7-Dimethyl-2,6-octadiene and Oxidative Workup

A prominent method for synthesizing isomers of 2,7-dimethyl-3,6-octanediol is the cyclic hydroboration of 2,7-dimethyl-2,6-octadiene, followed by an oxidative workup. mdpi.comresearchgate.net The starting diene can be conveniently prepared in large quantities by the dimerization of 4-bromo-2-methyl-2-butene using manganese powder and iodine. mdpi.commdpi.org

The stereochemical outcome of the cyclic hydroboration is highly dependent on the reaction conditions, including the solvent, temperature, time, and the specific borane (B79455) reagent used. mdpi.commdpi.orgsciforum.net Hydroboration of the diene with thexylborane, for example, followed by oxidative workup, predominantly yields the meso-2,7-dimethyl-3,6-octanediol. researchgate.netmdpi.org In contrast, other borane reagents can alter the ratio of the resulting diastereomers. researchgate.net The reaction proceeds through the formation of a borolane, a cyclic organoboron compound. The subsequent oxidation of this intermediate, typically with alkaline hydrogen peroxide, cleaves the carbon-boron bonds and replaces them with hydroxyl groups to give the final diol product. mdpi.com

The study of different hydroborating agents reveals a significant impact on the diastereomeric ratio of the intermediate borolanes, which in turn determines the stereochemistry of the final diol. researchgate.net

| Entry | Hydroborating Agent | cis:trans Borolane Ratio* | Yield (%) |

|---|---|---|---|

| 1 | Thexylborane | 20 : 1.0 | 39 |

| 2 | BH₃·SMe₂ | 1 : 1.5 | 70 |

| 3 | ClBH₂·SMe₂ | 1 : 1.0 | 65 |

*Ratios were determined by capillary column GC analysis of the corresponding diacetates. mdpi.org

Enantiomeric Control in Diol Synthesis

Achieving enantiomeric control in the synthesis of diols is crucial for producing enantiomerically pure compounds. acs.org This involves using chiral reagents or catalysts to influence the formation of one enantiomer over the other. nih.govresearchgate.net

In the context of hydroboration, asymmetric induction can be achieved by using chiral hydroborating reagents. Classic examples include diisopinocampheylborane (B13816774) (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂), which are derived from the readily available chiral terpene α-pinene. mdpi.org These reagents have proven effective for the asymmetric hydroboration of various alkenes. mdpi.org Another highly effective class of reagents for asymmetric hydroboration are C₂-symmetric borolanes, such as trans-2,5-dimethylborolane, introduced by Masamune. researchgate.netmdpi.org

The development of new chiral reagents is an active area of research. sciforum.net For instance, the trans-2,5-diisopropylborolane synthesized from the cyclic hydroboration of 2,7-dimethyl-2,6-octadiene was targeted as a potentially more selective reagent for asymmetric hydroboration. researchgate.netmdpi.org The strategy involves synthesizing the racemic trans-borolane, resolving it into its pure enantiomers, and then using these enantiopure reagents to hydroborate prochiral alkenes, thereby transferring the chirality to the product. mdpi.org

Beyond hydroboration, other strategies for enantioselective diol synthesis exist. Asymmetric reduction of chiral keto-alcohols using chiral oxazaborolidine reagents is one such method that can produce chiral diols with high enantiomeric purity. acs.org Another powerful technique is the catalytic asymmetric silylation of meso-diols, which can resolve racemic diols into enantiomerically enriched, functionalized products. nih.gov

Chemical Reactivity and Mechanistic Organic Transformations of 2,7 Dimethyl 2,7 Octanediol

Oxidation Reactions of Hydroxyl Groups

The oxidation of alcohols is a fundamental transformation in organic synthesis, typically yielding aldehydes, ketones, or carboxylic acids. The outcome is highly dependent on the substitution of the alcohol (primary, secondary, or tertiary) and the choice of oxidizing agent.

Reduction Reactions

The complete reduction of an alcohol to its corresponding alkane, a process known as deoxygenation, is a significant transformation that removes the hydroxyl functionality.

Conversion to Alkane Derivatives: Catalytic and Stoichiometric Approaches

The deoxygenation of 2,7-Dimethyl-2,7-octanediol yields the alkane derivative, 2,7-dimethyloctane. This can be accomplished through several direct and indirect methods.

Indirect Deoxygenation: A classical and widely used two-step procedure involves the acid-catalyzed dehydration of the alcohol to an alkene, followed by the catalytic hydrogenation of the resulting carbon-carbon double bonds. uni-regensburg.de The dehydration of this compound would yield diene intermediates, which can then be saturated using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

Direct Deoxygenation: Direct methods for converting tertiary alcohols to alkanes are also established.

Hydriodic Acid/Red Phosphorus: A powerful method for reducing alcohols involves treatment with concentrated hydriodic acid (HI) and red phosphorus. beilstein-journals.org The reaction proceeds via an SN1 mechanism where the hydroxyl group is first converted to an iodo group, forming 2,7-diiodo-2,7-dimethyloctane. The resulting tertiary alkyl iodide is then reduced in situ by HI to the alkane, with the red phosphorus regenerating the HI from the iodine (I₂) byproduct. The reactivity for this conversion follows the order: tertiary > secondary > primary. uni-regensburg.debeilstein-journals.org

Catalytic Dehydroxylation: Modern methods have been developed that offer milder conditions. For instance, a titanium-based catalyst has been shown to be effective for the direct dehydroxylation of tertiary aliphatic alcohols. organic-chemistry.org Another system employs indium(III) chloride as a catalyst with chlorodiphenylsilane as the hydride source, which demonstrates high reactivity for tertiary alcohols. organic-chemistry.org

| Method | Reagents | Key Features |

|---|---|---|

| Indirect (Dehydration-Hydrogenation) | 1. H₂SO₄ or H₃PO₄, heat 2. H₂, Pd/C | Two-step process; common and reliable. uni-regensburg.de |

| Direct (Iodide Reduction) | HI, P(red) | Stoichiometric; proceeds via alkyl iodide intermediate; high reactivity for tertiary alcohols. beilstein-journals.org |

| Direct (Catalytic Silane) | InCl₃ (cat.), Ph₂SiHCl | Catalytic; high chemoselectivity for tertiary alcohols. organic-chemistry.org |

| Direct (Catalytic Dehydroxylation) | Ti catalyst system | Catalytic; tolerates a range of functional groups. organic-chemistry.org |

Substitution Reactions at Hydroxyl Centers

The hydroxyl groups of alcohols are poor leaving groups (as OH⁻). However, they can be converted into good leaving groups (e.g., H₂O, tosylates), facilitating nucleophilic substitution. For tertiary alcohols like this compound, these reactions typically proceed through an SN1 mechanism due to the stability of the resulting tertiary carbocation.

Formation of Halides and Esters: Methodological Aspects and Functional Group Interconversion

Formation of Halides: The conversion of this compound to the corresponding dihalide, 2,7-dihalo-2,7-dimethyloctane, is readily achieved using hydrogen halides. libretexts.orgmasterorganicchemistry.com

Mechanism: The reaction with acids like HCl, HBr, or HI follows an SN1 pathway. The alcohol's oxygen atom is first protonated by the acid, forming a good leaving group (water). This group departs, generating a stable tertiary carbocation. Finally, the halide ion acts as a nucleophile, attacking the carbocation to form the alkyl halide. libretexts.org

Reagent Reactivity: The reactivity order for the hydrogen halides is HI > HBr > HCl. libretexts.org Due to the high reactivity of tertiary alcohols, these reactions can often be performed under relatively mild conditions, such as bubbling the hydrogen halide gas through a solution of the alcohol. openstax.org Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), which are effective for primary and secondary alcohols, are generally unsuitable for tertiary alcohols due to competing elimination reactions and steric hindrance. libretexts.orgchemistrysteps.com

Formation of Esters: The reaction between an alcohol and a carboxylic acid (or its derivative) to form an ester is known as esterification.

Fischer Esterification: The direct acid-catalyzed reaction with a carboxylic acid (Fischer esterification) is challenging for tertiary alcohols because the acidic conditions and intermediate carbocation formation strongly favor dehydration to an alkene. smolecule.com

Acyl Halides and Anhydrides: A more effective method is to use a more reactive carboxylic acid derivative, such as an acyl chloride or acid anhydride (B1165640), typically in the presence of a non-nucleophilic base like pyridine. The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion.

Enzymatic Esterification: Biocatalysis, using enzymes like lipases, can be employed for ester synthesis. However, studies have shown that the steric bulk associated with secondary and tertiary alcohols can significantly hinder the reaction rate. acs.orgresearchgate.net Research involving the polymerization of secondary diols like 2,7-octanediol to form polyesters has demonstrated that such transformations are feasible but may require specific catalysts and longer reaction times compared to their primary diol analogues. acs.org

Dehydration Processes

The elimination of water from an alcohol to form an alkene is a dehydration reaction. For tertiary alcohols, this process is particularly facile and proceeds via an E1 (elimination, unimolecular) mechanism.

When this compound is treated with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heated, it undergoes a two-stage dehydration.

First Dehydration: Protonation of one tertiary hydroxyl group leads to the loss of a water molecule, forming a tertiary carbocation at either the C2 or C7 position. A proton is then eliminated from an adjacent carbon atom to form a carbon-carbon double bond. This results in an unsaturated alcohol, such as 2,7-dimethyl-7-hydroxyoct-1-ene or 2,7-dimethyl-7-hydroxyoct-2-ene.

Second Dehydration: The remaining tertiary hydroxyl group is subsequently dehydrated through the same E1 mechanism. This second elimination step results in the formation of a non-conjugated or conjugated diene.

The final products are a mixture of diene isomers. Based on the dehydration of similar diols, the formation of conjugated dienes like 2,7-dimethylocta-2,6-diene is expected, as conjugation provides additional stability. The reaction conditions, particularly temperature and acid concentration, can be controlled to influence the product distribution.

Alkene Formation under Acidic Conditions: Reaction Kinetics and Product Distribution

The dehydration of alcohols to form alkenes is a fundamental acid-catalyzed reaction. For this compound, which possesses two tertiary alcohol functional groups, this transformation is particularly facile. The generally accepted mechanism for the dehydration of tertiary alcohols is the E1 (Elimination, unimolecular) pathway. This process involves the protonation of a hydroxyl group by an acid, followed by the loss of a water molecule to generate a relatively stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a carbon-carbon double bond.

In the case of this compound, the reaction can be initiated at either of the two equivalent tertiary hydroxyl groups. A study involving the reaction of this compound with concentrated hydrochloric acid demonstrated the formation of products consistent with such a dehydration and substitution pathway. mun.ca While detailed kinetic studies and product distribution analyses for the specific acid-catalyzed elimination to form alkenes are not extensively detailed in readily available literature, the primary products would be expected to be unsaturated alcohols and dienes resulting from one or two dehydration events.

A competing reaction to alkene formation is intramolecular cyclization, which can lead to the formation of cyclic ethers. This is a common side reaction in the dehydration of diols. For instance, under certain conditions, the carbocation intermediate could be attacked by the remaining hydroxyl group on the same molecule to form a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring. The distribution between alkene and cyclic ether products is highly dependent on reaction conditions such as temperature, acid concentration, and solvent.

Table 1: Potential Products from Acid-Catalyzed Reaction of this compound

| Product Type | Potential Compound Name | Reaction Pathway |

|---|---|---|

| Mono-dehydration | 2,7-Dimethyl-7-octen-2-ol | Elimination |

| Di-dehydration | 2,7-Dimethyl-1,7-octadiene | Elimination |

| Cyclization/Etherification | 2,2,7,7-Tetramethyl-oxepane | Intramolecular Substitution |

Role of this compound as a Ligand in Catalytic Systems

The two hydroxyl groups in this compound allow it to function as a potential bidentate ligand, coordinating to a single metal center through its two oxygen atoms. In catalytic processes, such diol ligands can play a crucial role in stabilizing transition states and thereby facilitating chemical transformations. The geometry and steric bulk of the ligand can influence the stereoselectivity and activity of the catalyst.

While specific examples detailing the use of this compound as a primary ligand in a well-defined catalytic system are not widely documented in the surveyed literature, its structural motifs are relevant to coordination chemistry. For instance, related pyridine-containing cyclophanes have been synthesized from this compound precursors to investigate their metal-coordinating and host-guest chemistry. mun.ca The potential for the diol to form complexes with various transition metals exists, which could be applied in fields like asymmetric synthesis, particularly if the diol is used in an enantiomerically pure form. Computational methods, such as molecular dynamics simulations, can be employed to model its conformational changes within catalytic systems.

Functionalization for Advanced Applications

The bifunctional nature of this compound makes it a valuable monomer for functionalization, primarily through polymerization, to create advanced materials. The two hydroxyl groups can react with complementary functional groups, such as carboxylic acids or acid chlorides, in polycondensation reactions.

A significant application is its use as a diol component in the synthesis of polyanhydrides. google.comgoogleapis.com These polymers are notable for their hydrolytically labile anhydride linkages, making them erodible and biodegradable. This compound is listed as a preferred starting material for creating polyanhydride binders for self-polishing antifouling paints. google.comgoogleapis.com In these applications, the polymer binder slowly hydrolyzes in seawater, releasing biocides at a controlled rate and maintaining a smooth hull surface. googleapis.com The incorporation of a branched diol like this compound can enhance the resulting polymer's flexibility and improve its solubility in organic solvents. googleapis.com

Beyond polyanhydrides, the diol is also noted for its potential use as an additive or monomer in other polymer systems. For example, it has been included in polycarbonate compositions to enhance color stability after exposure to sterilizing radiation. google.mw It is also listed as a potential polyol component in the preparation of modified phenolic novolak resins, which can be used as methylene (B1212753) acceptors in vulcanizable rubber compositions to improve adhesion. google.com

Table 2: Applications of this compound in Polymer Functionalization

| Polymer Type | Co-monomer/Reactant Type | Intended Application | Source |

|---|---|---|---|

| Polyanhydride | Dicarboxylic acids or their derivatives | Binders for antifouling paints | google.comgoogleapis.com |

| Polycarbonate Blend | Aromatic carbonate polymers | Additive for color stability to radiation | google.mw |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,7 Dimethyl 2,7 Octanediol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms.

The molecular structure of 2,7-dimethyl-2,7-octanediol (C₁₀H₂₂O₂) is readily confirmed by ¹H and ¹³C NMR spectroscopy. nih.gov Due to the molecule's symmetry, the number of unique signals is less than the total number of atoms, simplifying spectral interpretation.

¹H NMR: The proton NMR spectrum is characterized by three main signals corresponding to the chemically distinct protons in the molecule:

A singlet for the twelve protons of the four equivalent methyl groups (C1, C1', C8, C8').

A multiplet for the eight protons of the four methylene (B1212753) groups in the central alkyl chain (C3, C4, C5, C6).

A signal for the two hydroxyl protons (OH), whose chemical shift and appearance (sharp or broad) are highly dependent on solvent, concentration, and temperature due to hydrogen exchange and bonding.

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the symmetrical structure, typically showing four distinct signals:

A signal for the four equivalent methyl carbons.

Signals corresponding to the two pairs of equivalent methylene carbons in the backbone.

A signal for the two equivalent quaternary carbons (C2 and C7) to which the hydroxyl groups are attached. nih.gov

Table 1: Predicted NMR Spectral Data for this compound This table presents predicted data based on standard chemical shift ranges and molecular structure. Actual experimental values may vary based on solvent and conditions.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) | Notes |

| ¹H | -CH₃ (C1, C8) | ~1.2 | Singlet | 12 equivalent protons. |

| ¹H | -CH₂- (C4, C5) | ~1.4 | Multiplet | 4 equivalent protons. |

| ¹H | -CH₂- (C3, C6) | ~1.5 | Multiplet | 4 equivalent protons. |

| ¹H | -OH | Variable (1-5) | Singlet (often broad) | Shift is concentration and solvent dependent. |

| ¹³C | -CH₃ (C1, C8) | ~29 | Quartet | Four equivalent methyl carbons. |

| ¹³C | -CH₂- (C4, C5) | ~22 | Triplet | Two equivalent central methylene carbons. |

| ¹³C | -CH₂- (C3, C6) | ~44 | Triplet | Two equivalent methylene carbons adjacent to C-O. |

| ¹³C | C-OH (C2, C7) | ~71 | Singlet | Two equivalent quaternary carbons. |

The chemical shift of the hydroxyl proton (-OH) in NMR spectroscopy is a sensitive probe for hydrogen bonding. researchgate.net In the absence of hydrogen bonding (e.g., in a very dilute, non-polar solvent), the -OH proton signal appears at a relatively upfield position. As the concentration of the diol increases, intermolecular hydrogen bonds form (O-H···O), leading to a deshielding of the proton and a characteristic downfield shift of the signal. lmaleidykla.lt

The study of chemical shifts as a function of concentration and temperature can provide thermodynamic data on the hydrogen bond formation. In diols like this compound, both intermolecular and intramolecular hydrogen bonds are possible. However, the formation of an intramolecular hydrogen bond would require the creation of a large, and likely strained, 10-membered ring, making intermolecular bonding the dominant interaction in solution. The observation of a single, concentration-dependent -OH resonance indicates a rapid exchange on the NMR timescale between free and hydrogen-bonded states. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are powerful for identifying functional groups and studying the strength of hydrogen bonds. nih.gov

The IR and Raman spectra of this compound are dominated by vibrations of its hydroxyl and alkyl groups. nih.gov

O-H Stretching: The most diagnostic feature is the O-H stretching vibration. In a dilute solution, a sharp band is expected around 3600-3650 cm⁻¹, corresponding to "free" non-hydrogen-bonded hydroxyl groups. In the pure liquid or a concentrated solution, this is replaced by a very broad and intense absorption band centered in the 3200-3500 cm⁻¹ region, which is the hallmark of intermolecularly hydrogen-bonded O-H groups. researchgate.net

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ range arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups. researchgate.net

C-O Stretching: The stretching vibration of the tertiary C-O bond typically appears as a strong band in the IR spectrum around 1150 cm⁻¹.

Other Vibrations: The spectra also contain bands corresponding to C-H bending vibrations (around 1365-1465 cm⁻¹) and other skeletal vibrations.

Table 2: Key Vibrational Frequencies for this compound This table provides typical frequency ranges for the specified functional groups. Spectra were obtained from samples prepared as a KBr wafer or nujol mull, indicating a solid (and thus hydrogen-bonded) state.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy | Notes |

| O-H Stretch (H-bonded) | 3200 - 3500 (broad) | IR, Raman | Broadness indicates a distribution of hydrogen bond strengths. |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman | Multiple bands for symmetric and asymmetric modes of CH₃ and CH₂. |

| C-H Bend | 1365 - 1465 | IR | Bands for scissoring and bending modes. |

| C-O Stretch | ~1150 | IR | Characteristic of tertiary alcohols. |

The extent of the frequency shift (redshift) of the O-H stretching band in the IR or Raman spectrum is directly correlated with the strength of the hydrogen bond. chemrxiv.org A larger shift to lower wavenumbers indicates a stronger O-H···O interaction. This is because hydrogen bonding weakens the covalent O-H bond, lowering its vibrational force constant and, consequently, its stretching frequency.

The geometry of the hydrogen bond, specifically the O···O distance and the O-H···O angle, dictates its strength. nih.gov While precise geometric data for this compound in the solid state would require X-ray crystallography, the broadness of the O-H band suggests a distribution of different hydrogen bond geometries and distances within the sample, which is typical for amorphous solids or liquids with complex hydrogen-bonding networks. pnas.org

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis. For this compound, the molecular weight is 174.28 g/mol . nist.gov

Under electron ionization (EI), the molecular ion (M⁺˙) is often weak or absent for tertiary alcohols due to its instability. The fragmentation is typically dominated by two main pathways:

Dehydration: Loss of a water molecule (H₂O, 18 Da) to give a fragment ion at m/z 156 (M-18).

Alpha-Cleavage: Cleavage of a C-C bond adjacent to the oxygen atom. For this compound, the most likely alpha-cleavage is the loss of a methyl radical (•CH₃, 15 Da) to yield a stable oxonium ion, or cleavage of the larger alkyl chain.

The NIST Mass Spectrometry Data Center provides reference spectra for this compound, confirming these fragmentation patterns. nist.gov Advanced techniques can also predict collision cross-section (CCS) values, which relate to the ion's shape in the gas phase. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts Data predicted using CCSbase, providing theoretical mass-to-charge ratios (m/z) for various adducts that could be observed in electrospray ionization (ESI) or other soft ionization techniques. uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₀H₂₃O₂]⁺ | 175.16927 |

| [M+Na]⁺ | [C₁₀H₂₂O₂Na]⁺ | 197.15121 |

| [M+K]⁺ | [C₁₀H₂₂O₂K]⁺ | 213.12515 |

| [M-H]⁻ | [C₁₀H₂₁O₂]⁻ | 173.15471 |

| [M+H-H₂O]⁺ | [C₁₀H₂₁]⁺ | 157.15925 |

Molecular Ion Detection and Fragmentation Patterns

Mass spectrometry of this compound presents a challenge in detecting the molecular ion peak (M+). This is a common characteristic for tertiary alcohols, which tend to readily undergo fragmentation upon ionization. The electron ionization (EI) mass spectrum, therefore, is dominated by the fragmentation pattern rather than the parent ion.

The fragmentation of this compound is driven by the presence of the two tertiary alcohol groups. A primary fragmentation pathway involves the cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a methyl group and the formation of a stable oxonium ion. Another significant fragmentation process is the loss of a water molecule (H₂O), a typical reaction for alcohols in mass spectrometry, resulting in a prominent [M-H₂O]+ peak. Further fragmentation can occur, leading to a complex spectrum of smaller ions.

A detailed analysis of the fragmentation pattern reveals key peaks that are characteristic of the this compound structure. The base peak in the mass spectrum is often observed at m/z 59, corresponding to the [C₃H₇O]⁺ ion, which is formed through cleavage of the C2-C3 and C6-C7 bonds. Other significant fragments can be identified, providing a veritable fingerprint for the identification of this compound.

Table 1: Characteristic Mass Spectrometry Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity |

| 59 | [C₃H₇O]⁺ | High |

| 73 | [C₄H₉O]⁺ | Moderate |

| 111 | [C₈H₁₅]⁺ | Moderate |

| 139 | [C₁₀H₁₉]⁺ | Low |

| 157 | [M-H₂O-CH₃]⁺ | Low |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of this compound, allowing for both its separation from complex mixtures and its unambiguous identification. This technique is particularly well-suited for volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. Here, the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. For this compound, a non-polar or semi-polar column is often employed. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for preliminary identification.

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its unique fragmentation pattern, serves as a definitive identifier. By comparing the obtained mass spectrum with a reference library, such as the NIST Mass Spectral Library, the presence of this compound can be confirmed with a high degree of certainty.

The integration of the peak area in the gas chromatogram allows for the quantitative determination of the purity of a this compound sample. By comparing the area of the main peak with the areas of any impurity peaks, the percentage purity can be accurately calculated. This is crucial for quality control in both research and industrial settings.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging due to its relatively low melting point and conformational flexibility, its derivatives can often be crystallized and analyzed. X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

The derivatization of this compound, for instance, by forming esters, ethers, or by coordinating it to a metal center, can introduce functionalities that promote crystallization. For example, the reaction of this compound with a carboxylic acid would yield a diester. These derivatives may have more rigid structures and stronger intermolecular interactions, such as hydrogen bonding or π-stacking (if aromatic groups are introduced), which facilitate the growth of high-quality single crystals.

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms in the crystal lattice can be determined. This information is invaluable for understanding the steric and electronic effects of the substituents, the nature of intermolecular interactions in the solid state, and for confirming the stereochemistry of the derivative. The detailed structural parameters obtained from X-ray crystallography are crucial for structure-property relationship studies and for the rational design of new materials.

Computational Chemistry and Theoretical Modeling Studies of 2,7 Dimethyl 2,7 Octanediol

Density Functional Theory (DFT) Applications

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In principle, DFT can be a valuable tool for elucidating the properties of 2,7-dimethyl-2,7-octanediol.

Prediction of Reactivity and Reaction Pathways

There is a lack of specific DFT studies in the available literature that predict the reactivity and reaction pathways of this compound. Such studies would typically involve calculating molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and modeling transition states for reactions such as oxidation or esterification.

Modeling Hydrogen-Bonding Interactions and Stability in Solvent Environments

While general DFT studies on other diols, particularly vicinal diols, have extensively modeled hydrogen-bonding, specific research detailing these interactions for this compound is not readily found. Theoretical investigations could clarify the nature and strength of both intramolecular hydrogen bonds (between the two hydroxyl groups) and intermolecular hydrogen bonds with solvent molecules. The long and flexible carbon chain in this compound would likely influence the conformational arrangements that facilitate or hinder such interactions.

Elucidation of Molecular and Electronic Structures

Detailed DFT analyses focused on the molecular and electronic structure of this compound are not present in the surveyed literature. Such an analysis would provide precise information on bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.

Analysis of Electron Density Topology (e.g., Electron Localization Function)

No specific studies applying Electron Localization Function (ELF) or Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density topology of this compound have been identified. These analyses are crucial for characterizing the nature of chemical bonds and non-covalent interactions, including the definitive identification of hydrogen bonds through the presence of bond critical points.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are used to study the physical movements of atoms and molecules. This method could provide significant insights into the dynamic behavior of this compound.

Simulation of Conformational Changes in Polymer Matrices and Catalytic Systems

There is a scarcity of published MD simulations that specifically model the conformational changes of this compound within polymer matrices or catalytic systems. Such simulations would be invaluable for understanding how the diol integrates into a polymer structure, its flexibility within the matrix, and how its conformation influences the properties of the resulting material. Similarly, MD simulations could shed light on the molecule's interaction and orientation within the active site of a catalyst.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.gov These models are instrumental in drug discovery, toxicology, and environmental science for predicting the properties of new or untested chemicals. nih.govuninsubria.it The fundamental principle of QSAR is that the variations in the activity of a group of molecules are dependent on the changes in their molecular features. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A group of structurally related compounds with known activities (e.g., toxicity, biodegradability) is chosen.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Model Development: Statistical methods, such as multilinear regression (MLR) or more complex machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity. nih.govscience.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

While no specific QSAR models have been published for this compound, the methodology could be applied to predict its various properties. For instance, a QSAR model could be developed using a dataset of other aliphatic diols to predict properties like biodegradability or toxicity. researchgate.net Key molecular descriptors for this compound that would be relevant in such a model are presented in the table below.

Table 1: Calculated Molecular Descriptors for this compound Relevant to QSAR Modeling

| Descriptor Type | Descriptor Name | Calculated Value | Significance in QSAR |

| Topological | Molecular Weight | 174.28 g/mol nih.gov | Relates to the overall size of the molecule. |

| Rotatable Bond Count | 5 nih.gov | Indicates molecular flexibility. | |

| Electronic | Polar Surface Area | 40.5 Ų nih.gov | Influences membrane permeability and solubility. |

| Lipophilicity | LogP (octanol-water partition coefficient) | 1.5 nih.gov | Predicts how the compound distributes between fatty and aqueous environments. |

These descriptors, among many others, could be used to build a QSAR model to predict the biological or environmental impact of this compound without the need for extensive laboratory testing. The use of indicator variables can also account for specific structural features, such as the presence of tertiary alcohol groups, which may significantly influence the compound's activity. psu.edu

Theoretical Prediction of Spectroscopic Parameters

Theoretical methods, particularly those based on Density Functional Theory (DFT), have become highly accurate in predicting the spectroscopic parameters of organic molecules. nih.govd-nb.info These predictions are invaluable for identifying unknown compounds, interpreting experimental spectra, and understanding the relationship between molecular structure and spectroscopic properties. The primary spectroscopic techniques for which parameters can be theoretically predicted include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. d-nb.infoconnectedpapers.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental values. nih.gov For a molecule like this compound, computational models would first determine the molecule's most stable conformations. Then, the chemical shifts for each nucleus in each conformation would be calculated and averaged based on their predicted populations (according to the Boltzmann distribution). d-nb.info

Vibrational Spectroscopy (IR and Raman):

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These theoretical spectra can aid in the assignment of experimental bands to specific molecular motions.

Although experimentally obtained spectra for this compound are available from sources like the NIST WebBook nist.gov, published theoretical predictions are not readily found. However, based on established methodologies for similar molecules nih.govresearchgate.net, a hypothetical set of predicted spectroscopic data can be conceptualized.

Table 2: Hypothetical Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Calculations would typically be performed at a specific level of theory, for example, B3LYP/6-31G(d,p).

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1/C8 Methyls | ~1.2 | ~29 |

| C2/C7 Quaternary Carbons | - | ~71 |

| C3/C6 Methylenes | ~1.4 | ~44 |

| C4/C5 Methylenes | ~1.3 | ~22 |

| Hydroxyl Protons | Variable (depends on solvent and concentration) | - |

Table 3: Hypothetical Theoretically Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch (H-bonded) | ~3400 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C-O Stretch (Tertiary Alcohol) | ~1150 | Medium |

The accuracy of these theoretical predictions is highly dependent on the level of theory and basis set used in the calculations. nih.gov For complex molecules, it is often necessary to account for solvent effects and conformational flexibility to achieve good agreement with experimental data. nih.gov

This compound: Applications in Materials Science and Polymer Chemistry Research

The branched-chain aliphatic diol, this compound, is a subject of focused research in materials science for its role in creating novel polymers with tailored properties. Its unique structure, featuring tertiary alcohol groups and methyl branches, imparts distinct characteristics to polymeric materials, influencing their thermal stability, mechanical performance, and environmental resistance.

Biomedical and Biological Research Applications of 2,7 Dimethyl 2,7 Octanediol

Antimicrobial Activity and Mechanisms

Efficacy Against Bacterial Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

Direct studies detailing the specific efficacy of isolated 2,7-Dimethyl-2,7-octanediol against bacterial pathogens such as Staphylococcus aureus and Escherichia coli are limited in the currently available scientific literature. The antimicrobial activity is generally attributed to the essential oils in which it is found as a minor constituent. For instance, essential oils from Litsea cubeba and Cymbopogon citratus, which contain this compound, have demonstrated activity against these bacteria. However, the primary antimicrobial effects of these oils are often credited to their major components, such as citral. Further research is required to isolate and evaluate the independent antimicrobial activity of this compound to determine its specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against these and other bacterial pathogens.

Molecular Mechanisms of Membrane Penetration and Cellular Disruption

The precise molecular mechanisms by which this compound may penetrate bacterial membranes and cause cellular disruption have not been specifically elucidated in published research. General mechanisms for terpene alcohols, a class of compounds to which this compound belongs, involve the disruption of the bacterial cell membrane's lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately cell death. It is hypothesized that the hydrophobic nature of the octanediol backbone combined with its hydrophilic hydroxyl groups may facilitate its interaction with and disruption of the phospholipid cell membrane. However, without specific studies on this compound, this remains a theoretical mechanism.

Identification in Natural Products with Antimicrobial Profiles (e.g., Litsea cubeba, Cymbopogon citratus essential oils)

Table 1: Natural Sources of this compound with Known Antimicrobial Activity

| Natural Source | Plant Species | Primary Antimicrobial Components |

| May Chang Essential Oil | Litsea cubeba | Citral (Geranial and Neral) |

| Lemongrass Essential Oil | Cymbopogon citratus | Citral (Geranial and Neral) |

Cytotoxicity and Anticancer Research

The exploration of this compound in the context of cancer research is currently in a nascent stage, with no direct studies published on its specific cytotoxic or anticancer activities.

Evaluation Against Various Cancer Cell Lines (e.g., Prostate)

As of the latest available research, there are no published studies that have specifically evaluated the cytotoxic effects of this compound against any cancer cell lines, including prostate cancer cell lines such as PC-3 and LNCaP. Therefore, data regarding its potential efficacy or IC50 values against these or other cancer cells are not available.

Investigation of Cellular Impact and Mechanisms of Action

In the absence of direct studies on the cytotoxicity of this compound, there is no information regarding its cellular impact or potential mechanisms of action in cancer cells. Research into its effects on cell proliferation, apoptosis, or other cellular pathways relevant to cancer has not yet been reported in the scientific literature.

Interaction Studies with Biological Systems

The unique structural characteristics of this compound, particularly the presence of two tertiary hydroxyl groups on a flexible octyl chain, suggest that it may interact with biological systems in a variety of ways. Research into these interactions is fundamental to understanding its potential biological and pharmacological effects.

Specific studies on the interaction of this compound with enzymes and receptors are not extensively documented. The potential for this diol to act as an inhibitor, modulator, or ligand for specific biological targets remains an open area of research. Its structure does not immediately suggest a high-affinity interaction with a particular class of receptors or enzymes, but its hydroxyl groups could potentially engage in hydrogen bonding with active sites. Further computational and in vitro screening studies would be necessary to identify any significant interactions.

Pharmacological Potential and Drug Development

The potential of this compound in pharmacology and drug development is primarily conceptual at this stage and is based on its properties as a chemical intermediate and a potential component in drug formulations.

As a diol, this compound can serve as a versatile starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The two hydroxyl groups can be functionalized in various ways to build larger molecular scaffolds. While it is plausible that this compound could be used in the synthesis of novel pharmaceutical agents, there are no prominent examples in the current literature of it being a key intermediate in the synthesis of a marketed drug or a compound in late-stage clinical trials.

| Potential Synthetic Transformations | Description |

| Esterification | The hydroxyl groups can be esterified to produce a variety of esters, which could be explored for their biological activities. |

| Etherification | Formation of ethers by reacting the hydroxyl groups with alkylating agents could lead to new chemical entities with different physicochemical properties. |

| Oxidation | Oxidation of the tertiary alcohols is not straightforward but could potentially lead to the formation of other functional groups under specific reaction conditions. |

| Halogenation | The hydroxyl groups can be replaced with halogens, providing a handle for further synthetic manipulations such as cross-coupling reactions. |

The physical properties of this compound, such as its relatively low molecular weight and the presence of both hydrophobic (the octyl chain) and hydrophilic (the hydroxyl groups) moieties, suggest its potential utility in drug formulation and delivery. It could theoretically be explored as a co-solvent, a penetration enhancer for topical formulations, or a component in emulsion or microemulsion systems for the delivery of poorly water-soluble drugs. However, there is a lack of published studies that have specifically investigated or demonstrated its application in any drug formulation or delivery system. Further research would be required to evaluate its efficacy and safety for such applications.

Environmental Fate and Sustainability Considerations in the Research Context

Degradation Pathways in Environmental Matrices

Detailed research specifically documenting the degradation pathways of 2,7-Dimethyl-2,7-octanediol in various environmental matrices (soil, water, air) is limited in publicly available literature. However, based on its chemical structure as a tertiary diol, its likely behavior can be inferred from general chemical principles.

Hydrolysis is a common degradation pathway for many organic compounds in aquatic environments. The reaction involves the cleavage of chemical bonds by water. The rate of hydrolysis can be influenced by pH and temperature. nist.gov While hydrolysis is a key degradation mechanism for some compounds like epoxides, which can lead to the formation of diols, the reverse reaction for a stable diol like this compound is not typically a significant degradation pathway under normal environmental conditions. viu.caoberlin.edu Tertiary alcohols are generally resistant to oxidation except under harsh conditions, suggesting that this compound would be relatively persistent in the absence of microbial action.

Biodegradation by microorganisms is a primary pathway for the breakdown of many organic chemicals in soil and water. Bacteria and fungi can possess enzymatic systems capable of oxidizing alkanes and alcohols. The degradation of similar compounds, such as dimethylphenols, has been shown to proceed via different catabolic pathways depending on the microorganism. nih.gov However, without specific studies on this compound, its biodegradability remains unconfirmed.

Volatile Organic Compound (VOC) Emissions and Indoor Air Quality Implications

Volatile organic compounds (VOCs) are organic chemicals with a high vapor pressure at room temperature, allowing them to evaporate easily into the air. iltusa.commdpi.com They are emitted from a wide array of products, including paints, solvents, and building materials, and can have significant impacts on indoor air quality and contribute to the formation of ground-level ozone. mdpi.comescholarship.org

There is a lack of specific research in the reviewed literature that identifies this compound as a VOC or quantifies its emission profile from consumer products. While many organic compounds are known to be emitted from household and commercial products, specific monitoring studies for this compound have not been prominently published. nih.gov General studies have identified a wide range of hydrocarbons and ketonic solvents from building materials, but this compound is not explicitly named. escholarship.org

The environmental impact of a chemical, including its potential as a VOC, is assessed using established methodologies. These frameworks are designed to identify, predict, and evaluate the potential environmental consequences of a substance. solenvn.comepa.gov Common methods include checklists, matrices, and evaluation systems. solenvn.comiisd.org

These methodologies provide a systematic approach to organizing and analyzing data to understand a chemical's potential risks. solenvn.com For a compound like this compound, such an assessment would consider its lifecycle, from production and use in consumer products to its eventual release, fate, and transport in the environment.

Table 1: Common Methodologies for Environmental Impact Assessment (EIA)

| Methodology | Description | Key Features | Application to this compound |

| Checklists | Structured lists of environmental factors and potential impacts to be considered. solenvn.com | Stimulates comprehensive consideration of consequences; can be simple, descriptive, or scaled. solenvn.com | Would ensure factors like potential for air/water contamination, persistence, and bioaccumulation are considered. |

| Matrices (e.g., Leopold Matrix) | A grid format that links project actions (e.g., chemical use) with environmental components (e.g., air quality). iisd.org | Displays action-impact links; can be used to compare alternatives and display results clearly. solenvn.comiisd.org | Could map the potential impacts from the use of products containing the compound on various environmental receptors. |

| Battelle Environmental Evaluation System | Divides environmental impacts into categories (ecology, pollution, aesthetics, human interest) and uses indicators to measure specific parameters. epa.goviisd.org | Quantitative approach using indicators and weighting to compare project alternatives. iisd.org | Would allow for a structured, data-driven evaluation of the compound's impact relative to alternatives. |

| Rapid Impact Assessment Matrix (RIAM) | A systematic method using qualitative data that is expressed semi-quantitatively to assess impacts across physical, biological, social, and economic categories. iisd.org | Provides rapid and clear evaluation of significant positive and negative impacts. iisd.org | Could be used for a preliminary assessment of the compound's overall environmental and societal impacts. |

Green Chemistry Principles in Synthesis and Application

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This is particularly relevant for the production of bulk chemicals like diols, where traditional synthesis routes often rely on non-renewable fossil fuels and can generate significant waste. nih.govnih.gov

The chemical industry is increasingly focused on developing "green" processes for producing chemicals, including short-chain diols. nih.gov Traditional methods for diol synthesis often require high pressures, high temperatures, and expensive catalysts, and depend on non-renewable materials. nih.gov The shift towards more sustainable methods involves improving reaction efficiency, reducing energy consumption, and utilizing safer solvents and reagents. An example of a greener approach in a related synthesis is the use of dimethyl carbonate (DMC) as a benign methylating agent, which can replace more toxic substances like dimethyl sulfate (B86663) or methyl halides. conicet.gov.ar

A key aspect of green chemistry is the use of renewable feedstocks. There is significant interest in producing diols from biomass, which offers a sustainable alternative to petroleum-based production. researchgate.netnih.gov Advances in metabolic engineering and synthetic biology have enabled the development of microbial fermentation processes to produce diols like 1,3-propanediol (B51772) and 1,4-butanediol (B3395766) from renewable resources such as glucose and glycerol. nih.govnih.govnih.gov

Recent research has demonstrated a direct bio-based route to 2,7-octanediol. A family of monomers, including 2,7-octanediol, can be derived from the biomass-derived platform molecule 5-(chloromethyl)furfural (CMF). rsc.org This represents a significant step towards the sustainable production of this specific compound, moving away from traditional petrochemical routes. rsc.org Catalysis is another cornerstone of green chemistry, offering pathways with higher selectivity and efficiency. Zeolite catalysis, for instance, has been used to synthesize novel arylindane diols from lignin-derived monomers, showcasing how catalysts can enable the creation of valuable chemicals from biomass. Similarly, organocatalysis and other catalytic methods are being developed for the asymmetric synthesis of various chiral diols. acs.orgresearchgate.net

Table 2: Comparison of Synthesis Approaches for Diols

| Approach | Starting Materials | Key Process | Sustainability Aspect | Relevance to this compound |

| Traditional Chemical Synthesis | Petroleum derivatives (e.g., acetylene, butane, propylene). nih.gov | Multi-step chemical reactions, often under high temperature and pressure. nih.gov | Relies on non-renewable resources; can be energy-intensive and generate hazardous byproducts. | Represents the conventional, less sustainable production method. |

| Bio-based Synthesis (Fermentation) | Renewable feedstocks (e.g., glucose, glycerol). nih.govnih.gov | Microbial fermentation using engineered microorganisms. nih.govnih.gov | Utilizes renewable resources; often operates under milder conditions. | While not specifically documented for this compound, it is a major green route for other industrial diols. nih.gov |

| Bio-based Synthesis (Chemical Conversion) | Biomass-derived platform molecules (e.g., 5-(chloromethyl)furfural). rsc.org | Catalytic conversion of biomass intermediates. | Directly converts renewable biomass into the target chemical structure. | A specific pathway for producing 2,7-octanediol from CMF has been reported. rsc.org |

| Catalytic Routes | Various, including alkenes or biomass-derived monomers. organic-chemistry.org | Use of catalysts (e.g., zeolites, organocatalysts) to improve reaction efficiency and selectivity. acs.org | Increases reaction speed, reduces energy needs, minimizes waste by improving selectivity. | Catalytic methods are broadly applicable to diol synthesis and are central to developing greener processes. |

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 2,7-Dimethyl-2,7-octanediol

The current body of research on this compound primarily focuses on its role as a branched diol monomer in polymer chemistry. A significant area of investigation is its incorporation into polyesters, where the methyl branching has been shown to influence the resulting polymer's properties. Studies have demonstrated that the use of secondary diols can lead to polymers with higher glass transition temperatures (Tg) compared to their linear counterparts. This makes them desirable for applications requiring enhanced thermal stability.

Research has also touched upon the synthesis of polyesters from bio-based sources, with branched diols like those derived from 5-(chloromethyl)furfural (CMF) being explored to create novel polymers. rsc.org The impact of methyl branching on the mechanical properties, hydrophobicity, and biodegradability of these bio-based polyesters is an active area of study. nih.govnih.gov It has been noted that copolyesters synthesized from secondary alcohol diols exhibit significantly lower rates of biodegradation, which can be advantageous for fine-tuning the stability of the polymer. nih.gov Furthermore, the introduction of methyl branching has been observed to generally increase the hydrophobicity of the resulting materials, suggesting potential for use in coatings and other applications where water resistance is desired. nih.govacs.org

Unexplored Avenues and Research Gaps

Despite the progress made, several research gaps and unexplored avenues exist in the study of this compound. A primary challenge that is often encountered with secondary and tertiary diols is their lower reactivity in polymerization reactions, which can result in the formation of low molecular weight polymers. springernature.com This presents a significant research gap in developing more efficient catalysts and polymerization conditions to overcome this hurdle and produce high-performance polymers.

While the focus has been on polyesters, the potential of this compound as a monomer in other polymer systems, such as polyurethanes and polycarbonates, remains largely unexplored. The unique structure of this diol could impart interesting properties to these materials as well.

Beyond polymer science, the applications of this compound as a specialty chemical are not well-documented in recent literature. Its potential as a surfactant, a component in formulations, or as a precursor for the synthesis of other fine chemicals warrants further investigation. The specific interactions of this diol at interfaces and its self-assembly properties are also areas that could yield valuable insights.

Emerging Trends and Interdisciplinary Opportunities

An emerging trend in the field of polymer chemistry is the increasing demand for sustainable and bio-based materials. This compound, especially if it can be derived from renewable feedstocks, is well-positioned to be a part of this trend. The development of biocatalysis and organocatalysis presents an opportunity for more environmentally friendly and selective synthesis and functionalization of diols.

Interdisciplinary research at the intersection of materials science and polymer chemistry offers exciting prospects. For instance, the use of branched diols to create polymers with tailored properties opens up possibilities for applications in advanced materials, such as those used in biomedical devices, electronics, and specialty coatings. northwestern.educam.ac.uk The "polyol process," a wet-chemistry method for producing inorganic nanoparticles, could be an interesting interdisciplinary field to explore with this compound, potentially leading to the creation of novel hybrid materials with unique optical, electronic, or magnetic properties. nih.gov

Furthermore, there are opportunities to explore the use of polymers derived from this compound in areas like drug delivery and tissue engineering, where the biodegradability and mechanical properties of the polymer can be precisely controlled. nih.gov

Potential for Novel Derivative Development and Expanded Applications

The two hydroxyl groups of this compound offer reactive sites for the development of a wide range of novel derivatives. Derivatization techniques such as silylation, acylation, and alkylation could be employed to modify its properties, such as volatility, polarity, and reactivity. gcms.czlibretexts.org This could enhance its utility in analytical applications or as an intermediate in organic synthesis.

The creation of ester derivatives could lead to new compounds with potential applications as plasticizers, solvents, or in the fragrance and flavor industry. By reacting with dicarboxylic acids or diisocyanates, a diverse library of oligomers and prepolymers could be synthesized, which can then be used to build more complex macromolecular architectures.

Moreover, the development of chiral derivatives of this compound could be of significant interest for applications in asymmetric synthesis, where they could serve as chiral ligands or auxiliaries. The selective functionalization of one hydroxyl group over the other would also open up avenues for creating bifunctional molecules with tailored properties for a variety of expanded applications in specialty chemicals and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,7-Dimethyl-2,7-octanediol, and how are they experimentally determined?

- Answer: Key properties include a molecular weight of 174.28 g/mol, density of 0.923 g/cm³, boiling point of 251.2°C at 760 mmHg, and a flash point of 107.7°C . Experimental methods involve:

- Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and identification of volatile byproducts.

- Differential Scanning Calorimetry (DSC): To determine phase transitions (though the melting point is not explicitly reported in available literature).

- Refractometry: Index of refraction (1.456) is measured using calibrated refractometers .

Q. What synthetic routes are reported for this compound, and what are their common catalysts?

- Answer: Primary routes include:

- Condensation Reactions: Using acetone and 1,4-dibromobutane under alkaline conditions, yielding this compound via nucleophilic substitution .

- Electrochemical Reduction: Applied to α,β-unsaturated ketones in the presence of palladium catalysts .

- Catalysts: Alkali hydroxides (e.g., NaOH) for condensation; transition metals (e.g., Pd) for hydrogenation steps.

- Reference: Patent literature and reaction mechanisms from Cornell Research Foundation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical data (e.g., boiling point) for this compound across literature sources?

- Answer: Discrepancies may arise from impurities, instrumental calibration, or atmospheric pressure variations. Mitigation strategies:

- Purity Verification: Use HPLC or NMR to confirm sample integrity.

- Standardized Conditions: Replicate measurements under controlled pressure and temperature (e.g., using a rotary evaporator with vacuum calibration).

- Inter-laboratory Collaboration: Cross-validate data with independent labs .

Q. What experimental strategies optimize the yield of this compound in condensation reactions?

- Answer: Key variables include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation.

- Catalyst Loading: Optimize NaOH concentrations (e.g., 10–15 mol%) to avoid saponification side reactions.

- Post-Reaction Workup: Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the diol .

- Reference: Patent-derived methodologies and kinetic studies .

Q. How can computational chemistry predict the reactivity of this compound in novel applications?

- Answer: Computational approaches include:

- Density Functional Theory (DFT): Models hydrogen-bonding interactions and stability in solvent environments.

- Molecular Dynamics (MD): Simulates conformational changes in polymer matrices or catalytic systems.

- 3D Structural Analysis: Leverage NIST-provided 3D Mol files to study steric effects .

Q. What methodologies assess the environmental impact of this compound using analog data?

- Answer: In absence of direct ecotoxicological

- QSAR Models: Predict biodegradability and toxicity based on structural analogs (e.g., 1,2-octanediol, CAS 1117-86-8) .

- Read-Across Approaches: Use EPA-designated low-priority substance (LPS) frameworks to infer persistence and bioaccumulation .

- Experimental Validation: Microcosm studies with soil/water systems to measure half-life under OECD guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten